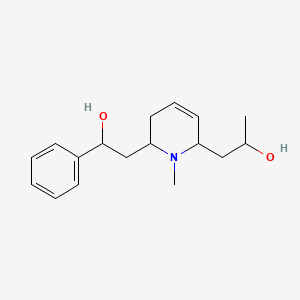

Sedinine Hydrochloride

Description

However, the evidence includes extensive data on structurally and functionally diverse hydrochloride salts, such as Sinomenine Hydrochloride, Ranitidine Hydrochloride, Clonidine Hydrochloride, and others. This article will compare these compounds in terms of chemical properties, pharmacological applications, safety profiles, and analytical methodologies, leveraging the available evidence.

Properties

CAS No. |

77784-08-8 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

1-[2-(2-hydroxy-2-phenylethyl)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]propan-2-ol |

InChI |

InChI=1S/C17H25NO2/c1-13(19)11-15-9-6-10-16(18(15)2)12-17(20)14-7-4-3-5-8-14/h3-9,13,15-17,19-20H,10-12H2,1-2H3 |

InChI Key |

OLFGPECRQXQUAG-UHFFFAOYSA-N |

SMILES |

CC(CC1C=CCC(N1C)CC(C2=CC=CC=C2)O)O |

Canonical SMILES |

CC(CC1C=CCC(N1C)CC(C2=CC=CC=C2)O)O |

Other CAS No. |

77784-08-8 |

Synonyms |

sedinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Chemical Properties and Structural Features

- Sinomenine Hydrochloride (C₁₉H₂₃NO₄·HCl): Derived from the alkaloid sinomenine, it is used in anti-inflammatory and immunosuppressive therapies. Its safety data sheet (SDS) highlights incompatibility with strong acids, bases, and oxidizers .

- Clonidine Hydrochloride (C₉H₉Cl₂N₃·HCl):

- Ranitidine Hydrochloride (C₁₃H₂₂N₄O₃S·HCl):

- Dyclonine Hydrochloride (C₁₈H₂₇NO₂·HCl): A topical anesthetic. Its SDS emphasizes first-aid measures for exposure, including skin decontamination with soap and water .

Table 1: Key Chemical Properties

| Compound | Molecular Formula | Key Functional Groups | CAS Number |

|---|---|---|---|

| Sinomenine HCl | C₁₉H₂₃NO₄·HCl | Alkaloid, ether, tertiary amine | 6483-09-6 |

| Clonidine HCl | C₉H₉Cl₂N₃·HCl | Imidazoline, dichlorophenyl | 4205-91-8 |

| Ranitidine HCl | C₁₃H₂₂N₄O₃S·HCl | Thioether, nitroalkene | 66357-35-5 |

| Dyclonine HCl | C₁₈H₂₇NO₂·HCl | Ester, aromatic ring | 536-43-6 |

Table 2: Therapeutic Uses and Analytical Methods

Impurity Profiles and Quality Control

- Cefepime HCl : Contains structurally related impurities (e.g., related compound A and B) with distinct molecular weights (571.50 and 663.75 g/mol, respectively) .

- Prilocaine HCl : USP standards define impurity limits for o-toluidine hydrochloride (Related Compound A) and others, ensuring pharmacopeial compliance .

Q & A

Q. How to establish the identity and purity of Sedinine Hydrochloride in a research setting?

Methodological Answer : Use a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, comparing retention times and peak responses against a certified reference standard. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Ensure protocols align with pharmacopeial guidelines, such as those for Ranitidine Hydrochloride, which detail peak response validation and concentration calculations .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer : Follow institutional chemical hygiene plans, including:

- Mandatory training on hazard communication, decontamination, and emergency procedures.

- Use of personal protective equipment (PPE): gloves, lab coats, and fume hoods.

- Access to Safety Data Sheets (SDS) for toxicity and disposal guidelines.

- Documentation of all deviations from standard operating procedures (SOPs) with PI approval .

Q. How to design a preliminary experiment to assess the solubility of this compound?

Methodological Answer : Conduct a factorial design study to evaluate solubility across pH ranges (1.2–7.4) and temperatures (25°C–37°C). Use USP dissolution apparatus with validated analytical methods (e.g., UV spectrophotometry) to quantify dissolved fractions. Include controls such as buffer solutions without the compound to rule out matrix interference .

Advanced Research Questions

Q. How to optimize the synthesis of this compound to improve yield and purity?

Methodological Answer : Apply a convergent synthesis strategy, as demonstrated in thiamine hydrochloride studies. Optimize reaction parameters (temperature, catalyst concentration, and solvent polarity) using Design of Experiments (DoE). Validate purity at each step via HPLC-MS and quantify intermediates with gravimetric analysis. Compare yields against theoretical calculations and troubleshoot side reactions using kinetic modeling .

Q. How to resolve contradictions in pharmacological data from different studies on this compound?

Methodological Answer : Conduct a systematic review adhering to Cochrane guidelines:

- Define inclusion/exclusion criteria for study selection.

- Perform meta-analysis to assess heterogeneity (e.g., I² statistic).

- Evaluate bias risks using tools like ROBINS-I for non-randomized studies.

- Reconcile methodological differences (e.g., dosing regimens, assay sensitivity) through subgroup analysis .

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound?

Methodological Answer : Implement forced degradation studies under stress conditions (heat, light, hydrolysis). Analyze degradants using:

- Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) for high-resolution mass data.

- X-ray crystallography to identify structural changes in degraded crystals.

- Compare results against stability-indicating methods validated per ICH Q2(R1) guidelines, similar to pyridoxine hydrochloride protocols .

Methodological Resources for Data Reporting

- Experimental Replicability : Document methods in alignment with the Beilstein Journal of Organic Chemistry guidelines, ensuring detailed descriptions of synthesis, characterization, and statistical tools .

- Data Presentation : Use tables and figures to summarize kinetic or degradation data, avoiding redundancy with text (Example: Table 10 from Hydroxyzine Hydrochloride studies) .

- Peer Review Preparedness : Address reviewer critiques by preemptively discussing limitations, statistical validity, and comparisons to prior literature, as outlined in Reviewer Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.